2-amino-N-(butan-2-yl)propanamide
Overview
Description
2-amino-N-(butan-2-yl)propanamide is an organic compound with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol . This compound is a chiral amine, which means it has a specific three-dimensional arrangement that can exist in different enantiomeric forms. Chiral amines are important in the chemical industry as they serve as precursors for various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-amino-N-(butan-2-yl)propanamide can be synthesized through biocatalytic reductive amination using native amine dehydrogenases. This method involves the conversion of small alkyl ketones, such as butan-2-one, into the corresponding amines . The reaction conditions typically include the use of a cofactor recycling system and can achieve conversions up to 97.1% with moderate to high enantioselectivities .
Industrial Production Methods
The industrial production of this compound may involve similar biocatalytic processes, leveraging the efficiency and selectivity of amine dehydrogenases. These processes are scalable and can be performed at higher substrate concentrations for semi-preparative scale-up experiments .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(butan-2-yl)propanamide undergoes various chemical reactions, including:
Reductive Amination: This reaction involves the conversion of ketones to amines using reducing agents and amine dehydrogenases.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Reductive Amination: Common reagents include amine dehydrogenases and a cofactor recycling system.
Substitution Reactions: Typical reagents include alkyl halides and base catalysts.
Major Products Formed
Reductive Amination: The major product is the corresponding amine, such as (S)-butan-2-amine.
Substitution Reactions: The products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
2-amino-N-(butan-2-yl)propanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-N-(butan-2-yl)propanamide involves its interaction with specific enzymes, such as amine dehydrogenases. These enzymes catalyze the reductive amination of ketones, converting them into chiral amines . The molecular targets include the active sites of these enzymes, where the substrate binds and undergoes the catalytic transformation .
Comparison with Similar Compounds
Similar Compounds
Butan-2-amine: A chiral amine with a similar structure and applications in the chemical industry.
1-methoxypropan-2-amine: Another chiral amine used in asymmetric synthesis.
Uniqueness
2-amino-N-(butan-2-yl)propanamide is unique due to its specific chiral structure and its ability to serve as a versatile intermediate in the synthesis of various chiral compounds. Its high enantioselectivity and efficiency in biocatalytic processes make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-amino-N-butan-2-ylpropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-4-5(2)9-7(10)6(3)8/h5-6H,4,8H2,1-3H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBPIBHKPQRGGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.